molecular formula C23H18N2O7 B10863488 (3Z,3'Z)-3,3'-{(2-hydroxypropane-1,3-diyl)bis[imino(Z)methylylidene]}bis(2H-chromene-2,4(3H)-dione)

(3Z,3'Z)-3,3'-{(2-hydroxypropane-1,3-diyl)bis[imino(Z)methylylidene]}bis(2H-chromene-2,4(3H)-dione)

Cat. No.: B10863488
M. Wt: 434.4 g/mol
InChI Key: HDVLAAIJOXYZSG-UHFFFAOYSA-N
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Description

3-({[3-({[2,4-DIOXO-2H-CHROMEN-3(4H)-YLIDEN]METHYL}AMINO)-2-HYDROXYPROPYL]AMINO}METHYLENE)-2H-CHROMENE-2,4-DIONE is a complex organic compound belonging to the class of chromenes. Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications. This particular compound features a unique structure with multiple functional groups, making it a subject of interest in various fields of chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-({[3-({[2,4-DIOXO-2H-CHROMEN-3(4H)-YLIDEN]METHYL}AMINO)-2-HYDROXYPROPYL]AMINO}METHYLENE)-2H-CHROMENE-2,4-DIONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Chromene Core: The chromene core can be synthesized through the condensation of salicylaldehyde with malonic acid in the presence of a base, such as sodium ethoxide, to form 2H-chromene-2,4-dione.

    Functional Group Modification: The chromene core is then modified by introducing the 3-(4H)-ylidene group through a Knoevenagel condensation reaction with an appropriate aldehyde.

    Amino Group Introduction:

    Final Assembly: The final compound is assembled by linking the modified chromene cores through a methylene bridge, typically using formaldehyde or a similar reagent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and amino groups, leading to the formation of quinones and imines, respectively.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the methylene bridge and the amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Nucleophiles like alkyl halides and amines can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

    Oxidation Products: Quinones and imines.

    Reduction Products: Alcohols and amines.

    Substitution Products: Various substituted chromenes depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

Biologically, the compound is investigated for its potential as an enzyme inhibitor. Its ability to interact with various biological targets makes it a candidate for drug development, particularly in the treatment of diseases such as cancer and neurodegenerative disorders.

Medicine

In medicine, the compound’s anti-inflammatory and antioxidant properties are of significant interest. Research is ongoing to determine its efficacy and safety in clinical applications.

Industry

Industrially, the compound could be used in the development of new materials with specific properties, such as UV-absorbing coatings or fluorescent dyes.

Mechanism of Action

The mechanism of action of 3-({[3-({[2,4-DIOXO-2H-CHROMEN-3(4H)-YLIDEN]METHYL}AMINO)-2-HYDROXYPROPYL]AMINO}METHYLENE)-2H-CHROMENE-2,4-DIONE involves its interaction with molecular targets such as enzymes and receptors. The compound’s multiple functional groups allow it to form hydrogen bonds, coordinate with metal ions, and participate in redox reactions. These interactions can modulate the activity of enzymes, alter signal transduction pathways, and affect cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Coumarin: A simpler structure with similar chromene core but lacking the additional functional groups.

    Warfarin: A well-known anticoagulant with a similar chromene structure but different substituents.

    Flavonoids: A broad class of compounds with similar structural motifs and biological activities.

Uniqueness

The uniqueness of 3-({[3-({[2,4-DIOXO-2H-CHROMEN-3(4H)-YLIDEN]METHYL}AMINO)-2-HYDROXYPROPYL]AMINO}METHYLENE)-2H-CHROMENE-2,4-DIONE lies in its complex structure, which provides multiple sites for chemical modification and interaction with biological targets. This makes it a versatile compound for research and potential therapeutic applications.

Properties

Molecular Formula

C23H18N2O7

Molecular Weight

434.4 g/mol

IUPAC Name

4-hydroxy-3-[[2-hydroxy-3-[(4-hydroxy-2-oxochromen-3-yl)methylideneamino]propyl]iminomethyl]chromen-2-one

InChI

InChI=1S/C23H18N2O7/c26-13(9-24-11-16-20(27)14-5-1-3-7-18(14)31-22(16)29)10-25-12-17-21(28)15-6-2-4-8-19(15)32-23(17)30/h1-8,11-13,26-28H,9-10H2

InChI Key

HDVLAAIJOXYZSG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C(C(=O)O2)C=NCC(CN=CC3=C(C4=CC=CC=C4OC3=O)O)O)O

Origin of Product

United States

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